Acridine, 9-(morpholinoamino)-

Chemical Biology Mutagenicity DNA Intercalation

Acridine, 9-(morpholinoamino)- (CAS 28846-41-5, PubChem CID is a substituted acridine with the molecular formula C17H17N3O and a molecular weight of 279.34 g/mol. It is categorized as a heterocyclic aromatic amine, featuring a morpholino group attached via a nitrogen linkage at the 9-position of the planar tricyclic acridine scaffold.

Molecular Formula C17H17N3O
Molecular Weight 279.34 g/mol
CAS No. 28846-41-5
Cat. No. B12939911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine, 9-(morpholinoamino)-
CAS28846-41-5
Molecular FormulaC17H17N3O
Molecular Weight279.34 g/mol
Structural Identifiers
SMILESC1COCCN1NC2=C3C=CC=CC3=NC4=CC=CC=C42
InChIInChI=1S/C17H17N3O/c1-3-7-15-13(5-1)17(19-20-9-11-21-12-10-20)14-6-2-4-8-16(14)18-15/h1-8H,9-12H2,(H,18,19)
InChIKeyCYZYHGSOAIWPMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acridine, 9-(morpholinoamino)- (CAS 28846-41-5) – Structural Identity and Core Physicochemical Profile for Scientific Procurement


Acridine, 9-(morpholinoamino)- (CAS 28846-41-5, PubChem CID 206891) is a substituted acridine with the molecular formula C17H17N3O and a molecular weight of 279.34 g/mol [1]. It is categorized as a heterocyclic aromatic amine, featuring a morpholino group attached via a nitrogen linkage at the 9-position of the planar tricyclic acridine scaffold [1]. The compound is a derivative of the broader aminoacridine class, known for their ability to intercalate with DNA. Its computed Lipinski parameters include an XLogP3-AA value of 3.4 and a Topological Polar Surface Area (TPSA) of 37.4 Ų, characterizing its lipophilicity and potential membrane permeability [1].

Substitution Risk in 9-Substituted Acridines: Why Acridine, 9-(morpholinoamino)- Cannot Be Interchanged with Generic Analogs


Substituting one 9-substituted acridine for another without rigorous validation is scientifically unsound due to the profound influence of the 9-position substituent on DNA intercalation, mutagenic potency, and cellular activity. In the broader aminoacridine class, even minor structural changes can switch a compound's mutagenic mechanism from frameshift to base-pair substitution or ablate activity entirely [1]. While direct, quantitative comparative data for Acridine, 9-(morpholinoamino)- are currently absent from the indexed primary literature and patent corpus, its unique morpholino-amino-pharmacophore—which confers distinct electronic, steric, and physicochemical properties compared to simple alkyl- or aryl-amino analogs—makes generic substitution a high-risk decision without in-house characterization.

Quantitative Differentiation Evidence for Acridine, 9-(morpholinoamino)- (CAS 28846-41-5) – A Current-State Analysis


Absence of Published Head-to-Head or Cross-Study Comparable Quantitative Data

An exhaustive search of the non-prohibited public domain, including primary research papers and patents indexed by PubMed, Google Scholar, and global patent offices, failed to identify any study providing direct head-to-head or cross-study comparable quantitative data for this specific compound against named comparators. There are no retrievable IC50, Ki, Kd, MIC, Ames revertants/plate, or logP values for Acridine, 9-(morpholinoamino)- measured under identical conditions alongside a comparator such as 9-aminoacridine or 9-(dimethylamino)acridine. Consequently, no high-strength differential evidence items can be generated for Section 3.

Chemical Biology Mutagenicity DNA Intercalation

Computed Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. 9-Aminoacridine

The target compound demonstrates a higher computed partition coefficient (XLogP3-AA = 3.4) compared to the parent compound, 9-aminoacridine (XLogP3-AA = 2.8), as predicted by the PubChem 2025.09.15 release [1][2]. This quantifiable increase in lipophilicity suggests potentially enhanced passive membrane permeability, a key consideration for intracellular target engagement.

Physicochemical Properties Drug Likeness ADME Prediction

Validated Application Scenarios for Acridine, 9-(morpholinoamino)- Based on Available Evidence


Physicochemical Probe for Permeability-Sensitive Models

Based on the computed XLogP3-AA of 3.4 [1], this compound may serve as a more lipophilic alternative to 9-aminoacridine in cell-based assays where enhanced membrane permeability is hypothesized to improve intracellular access, provided the end-user validates this experimentally.

Synthetic Intermediate for Target Acridine Derivatives

The IUPAC naming convention as N-acridin-9-ylmorpholin-4-amine [1] indicates that the morpholino-amino group is a potential synthetic handle for further derivatization, making it a candidate starting material in medicinal chemistry campaigns focused on 9-substituted acridines.

Fluorescent Material Research (Non-Biological)

Given the well-established fluorescence of the acridine core and the reported dual-fluorescence of the structurally related 9-morpholinoacridine [2], the target compound could be explored as a candidate for materials science applications, such as an environmental probe or an electron-transfer dye, contingent upon primary photophysical characterization by the user.

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